molecular formula C18H15NO5S B8569369 Picomonosulfate CAS No. 51264-33-6

Picomonosulfate

Cat. No. B8569369
CAS RN: 51264-33-6
M. Wt: 357.4 g/mol
InChI Key: GZBRDXXUGWPICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963732

Procedure details

20 g. ethyl α-(4-hydroxyphenyl)-α-(4-sulphoxyphenyl)-2-pyridine-acetate monosodium salt were dissolved in 200 ml. 3% aqueous sodium hydroxide solution and the solution then boiled for 1 hour. After cooling, the pH was adjusted to 7.5 by adding diluted sulphuric acid and then distilled to dryness. The residue was treated with boiling ethanol and insoluble material was filtered off. The ethanol extract was concentrated to a small volume to give, by crystallisation, a high yield of the desired 4-hydroxyphenyl-4-sulphoxyphenyl-(2-pyridyl-methane monosodium salt in the form of colourless crystals which melted at 197° - 199°C. (decomposition).
Name
ethyl α-(4-hydroxyphenyl)-α-(4-sulphoxyphenyl)-2-pyridine-acetate monosodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-hydroxyphenyl-4-sulphoxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-pyridyl-methane monosodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:21]2[CH:26]=[CH:25][C:24]([O:27][S:28]([OH:31])(=[O:30])=[O:29])=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)C(OCC)=O)=[CH:5][CH:4]=1.[OH-].[Na+].S(=O)(=O)(O)O.[Na].N1C=CC=CC=1C>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([C:21]2[CH:26]=[CH:25][C:24]([O:27][S:28]([OH:31])(=[O:30])=[O:29])=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:7][CH:8]=1 |f:0.1,2.3,5.6,^1:0,38|

Inputs

Step One
Name
ethyl α-(4-hydroxyphenyl)-α-(4-sulphoxyphenyl)-2-pyridine-acetate monosodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].OC1=CC=C(C=C1)C(C(=O)OCC)(C1=NC=CC=C1)C1=CC=C(C=C1)OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
4-hydroxyphenyl-4-sulphoxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-pyridyl-methane monosodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].N1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with boiling ethanol and insoluble material
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The ethanol extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
to give, by crystallisation

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C1=NC=CC=C1)C1=CC=C(C=C1)OS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.